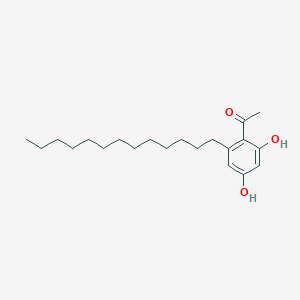

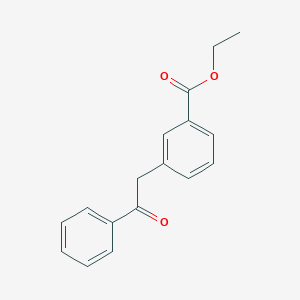

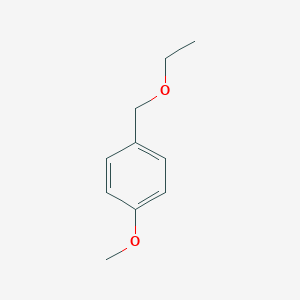

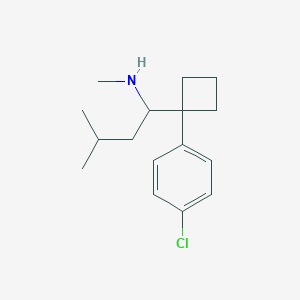

Ethyl 3-(2-oxo-2-phenylethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(2-oxo-2-phenylethyl)benzoate is a chemical compound that is related to various synthesized esters and aromatic compounds. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, providing insights into the potential properties and reactions of Ethyl 3-(2-oxo-2-phenylethyl)benzoate.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as well as specific conditions to promote the formation of the desired ester. For example, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves condensation followed by reduction and heating in the presence of FeCl3 to afford the title compound . Similarly, the synthesis of ethyl 3-oxo-2,4-diphenylbutanoate and its photochemical reactions have been studied, providing insights into the radical formation and recombination that could be relevant to the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques such as X-ray crystallography, FT-IR, NMR, and computational methods like density functional theory (DFT). For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles and hydrogen-bonding interactions that stabilize the crystal packing . These techniques provide detailed information on bond lengths, bond angles, and molecular geometry, which are crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The chemical reactions of related esters can involve decarbonylation, hydrogenation, and photochemical processes. For example, the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate results in radical recombination products and small amounts of other compounds depending on the solvent and presence of oxygen . The sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate is another example of a chemical reaction that provides insights into the reactivity of similar esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and the results of various spectroscopic analyses. The vibrational spectra, chemical shifts, and molecular electrostatic potential maps provide information on the compound's reactivity, stability, and intermolecular interactions . For instance, the vibrational spectra and NMR chemical shifts of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate were studied and showed good agreement with theoretical predictions . These properties are essential for understanding how the compound might behave under different conditions and in various chemical reactions.

Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Application Summary : The compound can be used in the synthesis of pyrazoles, which are considered privileged scaffolds in medicinal chemistry . Pyrazoles and their heteroannulated derivatives have been the focus of recent research due to their biological activities .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these studies have shown that pyrazoles and their derivatives have a broad spectrum of biological activities, making them interesting classes in drug discovery .

Application in Photocatalytic Synthesis

- Field : Organic Chemistry

- Application Summary : The compound could potentially be used in the photocatalytic synthesis of ester derivatives . Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these studies have shown that esterification reactions have become more popular in the photochemical field .

Application in Cosmetic Industry

- Field : Cosmetic Industry

- Application Summary : The compound could potentially be used as a cosmetic, flavor, and fragrance agent .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these studies have shown that ester derivatives like “Ethyl 3-(2-oxo-2-phenylethyl)benzoate” can be used in the cosmetic industry .

Application in Organic Synthesis

- Field : Organic Synthesis

- Application Summary : The compound could potentially be used in the synthesis of ester derivatives . Ester derivatives are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these studies have shown that esterification reactions have become more popular in the photochemical field .

Application in Natural Products

- Field : Natural Products

- Application Summary : The compound could potentially be used in the synthesis of natural products . Esters and their derivatives are distributed widely in natural products .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these studies have shown that esterification reactions have become more popular in the photochemical field .

Application in Fine Chemicals

- Field : Fine Chemicals

- Application Summary : The compound could potentially be used in the synthesis of fine chemicals . Esters and their derivatives are found widely in fine chemicals .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these studies have shown that esterification reactions have become more popular in the photochemical field .

Propiedades

IUPAC Name |

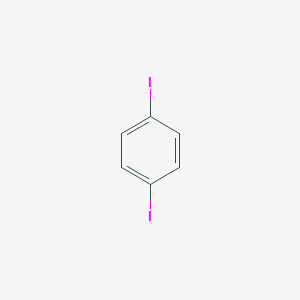

ethyl 3-phenacylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-6-7-13(11-15)12-16(18)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYFUCMILGBCBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645681 |

Source

|

| Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |

CAS RN |

898776-64-2 |

Source

|

| Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)